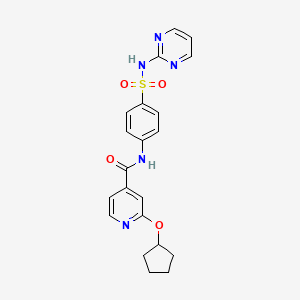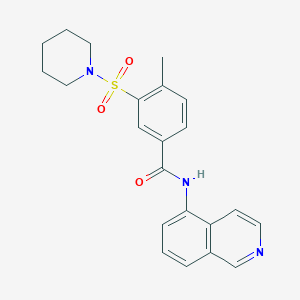
N-(isoquinolin-5-yl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(isoquinolin-5-yl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that selectively targets the Jumonji C domain-containing histone lysine demethylases (JmjC-KDMs). JmjC-KDMs play a crucial role in the epigenetic regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer and inflammatory disorders.
Wissenschaftliche Forschungsanwendungen
Histamine H3 Receptor Antagonists
- Benzamide derivatives, including compounds related to N-(isoquinolin-5-yl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide, have shown potent binding affinity towards H3 receptors in vitro. These compounds have been synthesized and tested for their efficacy, revealing promising results in preliminary Structure-Activity Relationship (SAR) studies, functional activity, pharmacokinetic profile, and efficacy profile (Nirogi et al., 2016).
Orexin Receptor Antagonists
- Studies on benzamide derivatives like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) demonstrate their potential as orexin receptor antagonists. These compounds are under development for treating insomnia, with detailed pharmacokinetic profiles and metabolite characterization (Renzulli et al., 2011).
Luminescent Properties and Photo-induced Electron Transfer
- Novel piperazine substituted naphthalimide compounds, which include structural elements similar to N-(isoquinolin-5-yl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide, exhibit unique luminescent properties. These properties are significant for applications in pH probing and demonstrate the potential for fluorescence quenching via photo-induced electron transfer (Gan et al., 2003).
Antipsychotic Potential
- Heterocyclic carboxamides, related to the chemical structure of interest, have been evaluated as potential antipsychotic agents. These compounds show promising binding affinity to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors. Their in vivo activities, particularly in antagonizing apomorphine-induced responses in mice, suggest potential therapeutic applications in antipsychotic medication (Norman et al., 1996).
Eigenschaften
IUPAC Name |
N-isoquinolin-5-yl-4-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-16-8-9-17(14-21(16)29(27,28)25-12-3-2-4-13-25)22(26)24-20-7-5-6-18-15-23-11-10-19(18)20/h5-11,14-15H,2-4,12-13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTJNTWECDSKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2637311.png)
![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B2637312.png)
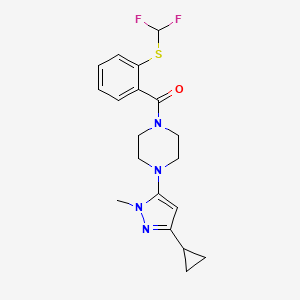
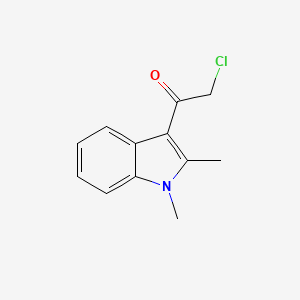
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2637317.png)
![2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B2637318.png)
![(2S)-1-[[(2S)-2-Hydroxybutyl]-methylamino]butan-2-ol](/img/structure/B2637319.png)
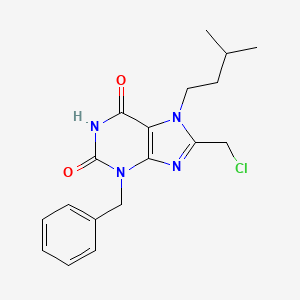

![Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate](/img/structure/B2637322.png)


![Methyl 6-ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637332.png)
